molecular formula C13H13NO3S B1347278 N-(2-Methoxyphenyl)benzenesulfonamide CAS No. 21226-32-4

N-(2-Methoxyphenyl)benzenesulfonamide

Cat. No.: B1347278
CAS No.: 21226-32-4
M. Wt: 263.31 g/mol
InChI Key: QQZJHODRVHVSLV-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by a 2-methoxyphenyl substituent on the sulfonamide nitrogen. This structural motif is of significant interest in medicinal chemistry and chemical biology, particularly in the development of molecular probes. Sulfonamide-based compounds are widely investigated for their ability to interact with enzymes and receptors, making them valuable scaffolds in inhibitor design and bioconjugation chemistry . As a key intermediate, this compound can be utilized in organic synthesis to construct more complex molecules or to study structure-activity relationships (SAR). It is provided as a high-purity solid for research applications. This product is intended for laboratory research by qualified personnel and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(2-methoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-17-13-10-6-5-9-12(13)14-18(15,16)11-7-3-2-4-8-11/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZJHODRVHVSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287182
Record name N-(2-Methoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21226-32-4
Record name Benzenesulfon-o-anisidide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49557
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Methoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivative Synthesis of N 2 Methoxyphenyl Benzenesulfonamide

Primary Synthetic Routes to N-(2-Methoxyphenyl)benzenesulfonamide

The principal and most direct method for the synthesis of this compound involves the reaction of benzenesulfonyl chloride with o-anisidine (B45086).

Nucleophilic Substitution Reaction of Benzenesulfonyl Chloride with O-Anisidine

The formation of this compound is achieved through a nucleophilic acyl substitution reaction. In this process, the nitrogen atom of o-anisidine, acting as a nucleophile, attacks the electrophilic sulfur atom of benzenesulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the sulfonamide bond.

A representative experimental procedure involves the reaction of benzenesulfonyl chloride with o-anisidine in an aqueous medium. nih.gov The reaction is typically carried out at room temperature and facilitated by a base, such as sodium carbonate, to neutralize the hydrochloric acid generated during the reaction. nih.gov

Reaction Scheme:

A detailed synthetic protocol, adapted from the synthesis of a similar compound, is as follows: A mixture of benzenesulfonyl chloride (1.0 equivalent) and o-anisidine (1.0 equivalent) is stirred in a mixture of water and an aqueous sodium carbonate solution (e.g., 10%) for a period of one to two hours at room temperature. nih.gov The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solid product precipitates out of the reaction mixture.

Optimization of Reaction Conditions and Yields

The yield of this compound can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for maximizing the efficiency of the synthesis. Key parameters that are often varied include the choice of solvent, the type and amount of base used, the reaction temperature, and the reaction time. nih.govacs.orgresearchgate.netprinceton.edu

EntrySolventBase (equivalents)Temperature (°C)Time (h)Hypothetical Yield (%)
1Water/AcetoneNa2CO3 (2.0)25275
2DichloromethanePyridine (1.5)0 to 25485
3TetrahydrofuranTriethylamine (B128534) (2.0)25388
4Acetonitrile (B52724)DIPEA (2.0)50192
5WaterNaOH (1.1)251.578

This table is illustrative and based on general principles of sulfonamide synthesis.

Generally, aprotic polar solvents like acetonitrile or tetrahydrofuran, in combination with organic bases such as triethylamine or diisopropylethylamine (DIPEA), can lead to higher yields by ensuring the homogeneity of the reaction mixture and effectively scavenging the generated acid. nih.govprinceton.edu

Recrystallization Techniques for Compound Purification

Recrystallization is a standard and effective method for the purification of crude this compound. mt.com The principle of this technique relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. mt.com An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. mt.comrochester.edu

For N-arylbenzenesulfonamides, common solvents used for recrystallization include ethanol, methanol (B129727), ethyl acetate, and mixtures of solvents such as ethyl acetate/hexane. nih.govrochester.edunih.gov The selection of the solvent system is critical for obtaining high-purity crystals with good recovery. nih.govresearchgate.net

General Recrystallization Procedure:

The crude solid is dissolved in a minimum amount of a suitable hot solvent.

The hot solution is filtered to remove any insoluble impurities.

The filtrate is allowed to cool slowly to room temperature, and then often cooled further in an ice bath to induce crystallization.

The formed crystals are collected by filtration, washed with a small amount of cold solvent, and then dried.

For this compound, recrystallization from a solvent like methanol or an ethyl acetate/hexane mixture is expected to yield a purified solid product. nih.govnih.gov

Synthesis of N-Substituted Derivatives of this compound

The sulfonamide nitrogen of this compound can be further functionalized through alkylation and acylation reactions. Additionally, the aromatic rings of the molecule can undergo electrophilic substitution, such as bromination.

N-Alkylation and Acylation Strategies

N-Alkylation: The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a suitable base to form a nucleophilic anion. This anion can then react with an alkylating agent, such as an alkyl halide, to form an N-alkylated derivative. A common procedure involves the use of a strong base like sodium hydride in an aprotic polar solvent like N,N-dimethylformamide (DMF). nih.gov

An example is the synthesis of N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide. nih.gov In this reaction, this compound is first treated with sodium hydride in DMF at room temperature. After the deprotonation is complete, benzyl (B1604629) chloride is added to the reaction mixture, which is stirred for several hours to yield the N-benzylated product. nih.gov The product can be isolated by pouring the reaction mixture into ice water and purified by recrystallization from methanol. nih.gov

N-Acylation: N-acylation of sulfonamides can be achieved using various acylating agents, such as acid chlorides or acid anhydrides. semanticscholar.orglookchem.com These reactions are often carried out in the presence of a base to neutralize the acid byproduct.

Regioselective Bromination of the Phenyl Ring

The regioselectivity of the electrophilic bromination of this compound is determined by the directing effects of the substituents on both aromatic rings. The methoxy (B1213986) group (-OCH3) on the o-anisidine ring is a strongly activating ortho-, para-director. The benzenesulfonamide (B165840) group has two effects: the -SO2- part is a deactivating, meta-directing group for the benzenesulfonyl ring, while the -NH- bridge is an activating, ortho-, para-director for the N-phenyl ring.

Given these competing effects, the bromination is most likely to occur on the more activated methoxyphenyl ring. The strong activating effect of the methoxy group will direct the incoming electrophile (Br+) to the positions ortho and para to it. The para position to the methoxy group is occupied by the sulfonamide linkage. Therefore, bromination is expected to occur at one of the ortho positions to the methoxy group. Steric hindrance from the adjacent sulfonamide group might favor bromination at the position further away from it.

Common brominating agents for such reactions include N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or a halogenated solvent. nih.gov The reaction conditions, such as temperature and the use of a catalyst, can be adjusted to control the regioselectivity. nih.gov

Synthesis of Analogs with Substitutions on the Benzenesulfonyl Moiety (e.g., methyl, fluoro, methoxy)

The introduction of substituents on the benzenesulfonyl ring of this compound is readily achieved by reacting 2-methoxyaniline (o-anisidine) with the corresponding substituted benzenesulfonyl chloride. These reactions are typically conducted in the presence of a base, such as sodium carbonate, in an aqueous environment.

Methyl Substitution: The synthesis of N-(2-methoxyphenyl)-4-methylbenzenesulfonamide is a representative example. This compound is prepared by the reaction of o-anisidine with para-toluenesulfonyl chloride. The reaction is stirred in water, and the pH is maintained between 8 and 10 using a sodium carbonate solution. nih.gov The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). Upon completion, the resulting precipitate is filtered, washed, and dried. nih.gov

Fluoro and Methoxy Substitution: Similarly, analogs bearing fluoro or methoxy groups on the benzenesulfonyl moiety can be synthesized. For instance, N-(4-fluorophenyl)-4-methoxybenzenesulfonamide and 4-methoxy-N-(4-methylphenyl)benzenesulfonamide are prepared by reacting the appropriate aniline (B41778) with 4-methoxybenzenesulfonyl chloride. nih.gov The general method involves using substituted benzenesulfonyl chlorides like 4-fluorobenzenesulfonyl chloride or 4-methoxybenzenesulfonyl chloride and reacting them with o-anisidine under basic conditions analogous to the methyl-substituted synthesis. nih.govmdpi.com The required sulfonyl chlorides are often prepared by reacting the corresponding substituted benzene (B151609) (e.g., anisole) with chlorosulfonic acid. google.com

A summary of reactants for these syntheses is presented below.

Target CompoundAniline ReactantSulfonyl Chloride Reactant
N-(2-Methoxyphenyl)-4-methylbenzenesulfonamideo-Anisidinep-Toluenesulfonyl chloride
N-(2-Methoxyphenyl)-4-fluorobenzenesulfonamide (Analog)o-Anisidine4-Fluorobenzenesulfonyl chloride
N-(2-Methoxyphenyl)-4-methoxybenzenesulfonamide (Analog)o-Anisidine4-Methoxybenzenesulfonyl chloride

Synthesis of Analogs with Substitutions on the Methoxyphenyl Moiety (e.g., chloro, dibromo)

To introduce substituents onto the methoxyphenyl ring, the strategy involves using a substituted 2-methoxyaniline as the starting material and reacting it with benzenesulfonyl chloride.

Chloro Substitution: The synthesis of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide has been reported. This is achieved by stirring a mixture of 5-chloro-2-methoxyaniline (B1222851) with benzenesulfonyl chloride in the presence of aqueous sodium carbonate for approximately one and a half hours at room temperature. nih.gov The crude product is then washed with water, dried, and can be recrystallized from a solvent like methanol to yield colorless crystals. nih.gov

Dibromo Substitution: While the direct synthesis of a dibromo-substituted this compound from dibromo-2-methoxyaniline is not explicitly detailed in the provided literature, the synthetic logic follows that of the chloro-analog. The key step would be the reaction of a suitable dibromo-2-methoxyaniline with benzenesulfonyl chloride. A related synthesis involves the bromination of a chalcone (B49325) precursor to create a dibromo-propanoyl phenylsulfonamide, demonstrating that bromination is a viable strategy for introducing bromine atoms into such scaffolds. The synthesis would proceed by coupling benzenesulfonyl chloride with a commercially available or synthesized dibromo-2-methoxyaniline derivative.

The reactants for these syntheses are outlined in the table below.

Target CompoundAniline ReactantSulfonyl Chloride Reactant
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide5-Chloro-2-methoxyanilineBenzenesulfonyl chloride
N-(Dibromo-2-methoxyphenyl)benzenesulfonamide (Analog)Dibromo-2-methoxyanilineBenzenesulfonyl chloride

Incorporation of Complex N-Substituents (e.g., piperazinyl, phenoxyethyl)

Introducing complex substituents onto the sulfonamide nitrogen atom transforms the secondary sulfonamide into a tertiary sulfonamide. This modification is typically achieved through N-alkylation or related coupling reactions after the initial formation of the this compound scaffold. The process generally involves deprotonation of the sulfonamide N-H with a suitable base, followed by reaction with an electrophile containing the desired complex moiety.

Piperazinyl Moiety: The incorporation of a piperazine (B1678402) ring is a common strategy in medicinal chemistry. To synthesize N-(2-methoxyphenyl)-N-(piperazin-1-yl-alkyl)benzenesulfonamide, one would first prepare this compound. This intermediate would then be N-alkylated using a piperazine derivative containing a suitable leaving group, such as a haloalkylpiperazine, in the presence of a base like potassium carbonate in an aprotic solvent. researchgate.net Various synthetic methods exist for creating N-alkyl piperazine analogs, including nucleophilic substitution and reductive amination. nih.gov

Phenoxyethyl Moiety: A similar N-alkylation strategy can be employed to introduce a phenoxyethyl group. The parent this compound would be treated with a base to form the corresponding anion, which is then reacted with a 2-phenoxyethyl halide (e.g., 2-phenoxyethyl bromide). This nucleophilic substitution reaction yields the desired N-substituted tertiary sulfonamide.

These multi-step syntheses allow for the late-stage diversification of the core sulfonamide structure, enabling the introduction of functionalities designed to interact with specific biological targets.

Chromatographic Monitoring of Reaction Progress (TLC)

Thin-Layer Chromatography (TLC) is an essential and routinely used technique for monitoring the progress of the synthesis of this compound and its derivatives. nih.govrsc.org Its simplicity, speed, and low cost make it an ideal method for determining the point of reaction completion and checking for the presence of starting materials or byproducts. libretexts.org

The procedure involves spotting a small aliquot of the reaction mixture onto a TLC plate alongside spots of the starting materials (e.g., o-anisidine and the benzenesulfonyl chloride derivative). libretexts.org A co-spot, containing both the starting material and the reaction mixture, is also often used to aid in identification. libretexts.org The plate is then developed in an appropriate solvent system. As the reaction proceeds, the spots corresponding to the starting materials will diminish in intensity, while a new spot corresponding to the more nonpolar sulfonamide product will appear and intensify. nih.govlibretexts.org The reaction is considered complete when the limiting reactant spot is no longer visible on the TLC plate. libretexts.org This technique was explicitly used to monitor the synthesis of N-(2-methoxyphenyl)-4-methylbenzenesulfonamide and other sulfonamide preparations. nih.govrsc.org

Advanced Structural Characterization of N 2 Methoxyphenyl Benzenesulfonamide and Its Analogs

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction is a powerful technique for elucidating the precise atomic arrangement of a crystalline solid. Analysis of N-(2-Methoxyphenyl)benzenesulfonamide provides critical data on its molecular structure and packing in the solid state.

Determination of Molecular Conformation and Geometry

The molecular structure of this compound, as determined by SC-XRD, shows that the geometry around the sulfur atom of the sulfonamide group is a distorted tetrahedron, a characteristic feature of sulfonamide derivatives. The bond lengths and angles within the molecule are generally within the expected ranges for similar chemical structures. The conformation is influenced by the spatial orientation of the benzenesulfonyl and the 2-methoxyphenyl groups relative to each other.

Analysis of Torsion Angles (C—S—N(H)—C)

The torsion angle defined by the C—S—N(H)—C linkage is a critical parameter that describes the conformation of the molecule. For this compound, this angle dictates the relative orientation of the two aromatic rings. Crystallographic studies show that two independent molecules exist in the asymmetric unit, each with a distinct torsion angle. This results in different molecular shapes for the two conformers within the same crystal lattice. rsc.orgnih.gov

MoleculeTorsion Angle (C—S—N(H)—C)
Molecule A67.25 (15)°
Molecule B-81.17 (16)°

This interactive table summarizes the distinct C—S—N(H)—C torsion angles for the two crystallographically independent molecules of this compound found in the asymmetric unit. rsc.orgnih.gov

Quantification of Dihedral Angles between Aromatic Rings

The dihedral angle between the planes of the benzenesulfonyl ring and the 2-methoxyphenyl ring is another key structural descriptor. This angle is significantly different for the two independent molecules present in the crystal structure, a direct consequence of their different C—S—N(H)—C torsion angles. rsc.orgnih.gov This variation underscores the conformational flexibility of the sulfonamide linkage. While specific values for this compound were not detailed in the provided search results, related structures like N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide exhibit a dihedral angle of 71.39 (9)°, highlighting that substantial twisting between the rings is a common feature. rsc.orgnih.gov

Identification of Crystallographically Independent Molecules within the Asymmetric Unit

The crystal structure of this compound is notable for containing two crystallographically independent molecules, designated A and B, within its asymmetric unit. rsc.orgnih.gov This phenomenon, known as polymorphism or the existence of conformational isomers in the solid state, indicates that the molecule can adopt at least two different stable conformations that co-exist in the crystal lattice. These two molecules differ primarily in their torsion and dihedral angles as detailed above.

Vibrational Spectroscopy: Infrared (IR) Spectrometry

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its analogs is characterized by several key absorption bands.

The primary vibrational modes of interest for sulfonamides include the N-H stretch, and the asymmetric and symmetric stretches of the sulfonyl (SO₂) group. For sulfonamide derivatives, the N-H stretching vibrations typically appear in the region of 3300-3400 cm⁻¹. researchgate.net The strong absorption bands corresponding to the SO₂ group are particularly diagnostic. The asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations are consistently observed in specific regions of the spectrum.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
N—H Stretch3300 - 3400
SO₂ Asymmetric Stretch (νₐₛ)~1352
SO₂ Symmetric Stretch (νₛ)~1176

This interactive table outlines the characteristic infrared absorption frequencies for the key functional groups in sulfonamides related to this compound. researchgate.netspectrabase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. While specific NMR data for this compound was not found in the search results, data from the closely related analog, N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide, provides a strong basis for predicting its spectral features.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings, the methoxy (B1213986) group, and the N-H proton of the sulfonamide.

Aromatic Protons: Signals for the eight aromatic protons would appear in the downfield region, typically between 6.7 and 7.7 ppm. The substitution patterns on both rings would lead to complex splitting patterns (doublets, triplets, and multiplets).

N-H Proton: A broad singlet corresponding to the sulfonamide proton (N-H) would be expected. Its chemical shift can vary depending on the solvent and concentration.

Methoxy Protons: A sharp singlet integrating to three protons for the methoxy (O-CH₃) group would appear in the upfield region, around 3.6 ppm.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom.

Aromatic Carbons: Multiple signals would be present in the 110-150 ppm range, corresponding to the carbons of the two aromatic rings. The carbon attached to the methoxy group (C-O) would be found significantly downfield, near 149 ppm.

Methoxy Carbon: A signal for the methoxy carbon would appear further upfield, typically around 55 ppm.

Computational Chemistry and Theoretical Investigations of N 2 Methoxyphenyl Benzenesulfonamide

Density Functional Theory (DFT) Calculations

DFT has become a primary tool for computational analysis in chemistry due to its balance of accuracy and computational cost. It is used to study the ground-state properties of N-(2-Methoxyphenyl)benzenesulfonamide, including its geometry, orbital energies, and charge distribution.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. This process seeks the minimum energy conformation on the potential energy surface. For sulfonamides, the geometry around the sulfur atom is a key structural feature.

Theoretical calculations, typically performed using functionals like B3LYP with basis sets such as 6-311G, predict a distorted tetrahedral geometry around the sulfur atom in the sulfonamide core. This distortion arises from the steric and electronic differences between the two oxygen atoms, the nitrogen atom, and the phenyl ring attached to the sulfur. Experimental X-ray diffraction data of analogous compounds, such as N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide, support this finding, showing bond angles around the sulfur atom that deviate from the ideal tetrahedral angle of 109.5°. mdpi.com

Table 1: Predicted Geometric Parameters for Sulfonamides

Parameter Typical Value Range Description
O-S-O Angle 118-121° Angle between the two sulfonyl oxygen atoms.
C-S-N Angle 105-108° Angle involving the carbon of the phenyl ring, sulfur, and nitrogen.
Dihedral Angle (Ring-Ring) 45-75° The angle between the planes of the two aromatic rings.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and can be easily polarized.

For this compound, DFT calculations show that the HOMO is typically localized on the electron-rich methoxyphenyl ring, which acts as the primary electron-donating part of the molecule. The LUMO is generally distributed over the benzenesulfonyl group, which is the electron-accepting moiety. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. While specific values for the target molecule are not available, studies on structurally similar sulfonamides provide insight into the expected energy levels. researchgate.netresearchgate.net

Table 2: Representative FMO Data for Related Sulfonamide Compounds

Orbital Energy (eV) Description
HOMO -6.0 to -6.8 eV Highest Occupied Molecular Orbital, electron-donating capacity.
LUMO -0.9 to -1.5 eV Lowest Unoccupied Molecular Orbital, electron-accepting capacity.

The Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution around a molecule. nih.gov It is mapped onto the electron density surface to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how a molecule will interact with other molecules, such as receptors or substrates.

In a MEPS map, regions of negative electrostatic potential are typically colored red and indicate an excess of electrons, making them susceptible to electrophilic attack. Regions of positive potential are colored blue, indicating a deficiency of electrons and susceptibility to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEPS map is expected to show the most negative potential (red) localized around the highly electronegative oxygen atoms of the sulfonyl group and the oxygen of the methoxy (B1213986) group. These regions are the primary sites for hydrogen bonding and interactions with electrophiles. The most positive potential (blue) would be found around the hydrogen atom attached to the sulfonamide nitrogen (N-H), making it the primary hydrogen bond donor site. The aromatic rings will show regions of moderately negative potential above and below the plane of the rings, associated with the π-electron system.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of charge transfer, hyperconjugative interactions, and delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

In this compound, significant delocalization is expected. Key interactions would involve the lone pairs of the oxygen and nitrogen atoms acting as donors and the antibonding orbitals of adjacent bonds acting as acceptors. For instance, a strong interaction would be the delocalization of a lone pair from the sulfonamide nitrogen (n(N)) to the antibonding π* orbitals of the adjacent benzenesulfonyl ring (π(C-C)). Similarly, lone pairs on the sulfonyl oxygens (n(O)) would delocalize into the antibonding σ orbitals of the S-N and S-C bonds.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density (ρ(r)). By analyzing the critical points in the electron density, QTAIM can characterize the nature of chemical bonds, distinguishing between shared (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions.

The analysis focuses on the properties at the Bond Critical Point (BCP), a point of minimum electron density between two bonded atoms. Key parameters at the BCP include the electron density itself (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)).

For covalent bonds , ρ(r) is high, and ∇²ρ(r) is large and negative, indicating a concentration of electron density.

For closed-shell interactions (like hydrogen bonds), ρ(r) is relatively low, and ∇²ρ(r) is positive, indicating a depletion of electron density at the BCP.

A QTAIM analysis of this compound would characterize the covalent bonds within the molecule (S-O, S-N, S-C, C-C, etc.) and any weak intramolecular interactions, such as potential hydrogen bonds involving the methoxy group or the N-H group. This method offers a quantitative basis for describing the bonding within the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronically excited states. bsu.by It is widely used to calculate vertical excitation energies, which correspond to the absorption maxima (λ_max) in UV-Vis spectra, as well as oscillator strengths, which relate to the intensity of the absorption bands.

TD-DFT calculations for this compound would reveal the nature of its electronic transitions. The lowest energy electronic transitions are typically of π → π* character. These transitions involve the promotion of an electron from a bonding π orbital (often the HOMO) to an antibonding π* orbital (often the LUMO).

Given the FMO distribution, the primary electronic transition is expected to be an intramolecular charge transfer (ICT) from the electron-donating methoxyphenyl moiety (where the HOMO is localized) to the electron-accepting benzenesulfonyl moiety (where the LUMO is localized). TD-DFT can also identify other excited states and their corresponding electronic transitions, providing a complete theoretical UV-Vis spectrum that can be compared with experimental data. For a related sulfonamide, a strong absorption was calculated at 275.99 nm, corresponding to a transition to the S10 excited state, indicating a complex electronic structure. bsu.by

Table 3: Representative TD-DFT Data for a Related Sulfonamide

Transition Calculated λ_max (nm) Oscillator Strength (f) Major Orbital Contribution
S0 → S1 ~300-350 > 0.1 HOMO → LUMO (π → π*)

This theoretical approach is essential for interpreting experimental spectra and understanding the photophysical properties of this compound.

Conformational Analysis and Flexibility Studies of Molecular Bridges

The three-dimensional structure of this compound and related derivatives is largely dictated by the rotational freedom around the S-N and N-C bonds, which constitute the molecular bridge connecting the two aromatic rings. Computational and crystallographic studies reveal that the geometry around the sulfur atom deviates from a perfect tetrahedron. researchgate.net The conformation is primarily defined by key torsion angles, such as the C-S-N-C angle, and the dihedral angle between the methoxyphenyl and benzenesulfonyl moieties.

In a closely related compound, N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide, the dihedral angle between the two aromatic rings is 71.39 (9)°. researchgate.net The torsion angle C—S—N(H)—C in this molecule is reported as -56.5 (3)°. researchgate.net For N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide, the C—S—N—C torsion angle is 81.45 (16)°, and the dihedral angle between the aromatic rings is 45.83 (12)°. nih.gov In another derivative, N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide, the dihedral angle between the phenyl rings is 48.93 (18)°. nih.gov These variations highlight the conformational flexibility of the sulfonamide bridge, which can be influenced by substitution on the nitrogen atom or the aromatic rings. Weak intramolecular interactions, such as C—H⋯O hydrogen bonds, can also play a role in stabilizing specific molecular conformations. nih.gov

Table 1: Comparison of Key Dihedral and Torsion Angles in this compound Derivatives
CompoundDihedral Angle Between Aromatic Rings (°)C-S-N-C Torsion Angle (°)Reference
N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide71.39 (9)-56.5 (3) researchgate.net
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide45.83 (12)81.45 (16) nih.gov
N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide48.93 (18)Not Reported nih.gov

Theoretical Evaluation of Noncovalent Interaction Energies (e.g., Dimerization Energy)

Noncovalent interactions are critical in determining the supramolecular assembly of sulfonamides in the solid state. Theoretical evaluations focus on quantifying the strength of these interactions, such as hydrogen bonds and π–π stacking, which often lead to the formation of dimers or larger aggregates. In the crystal structure of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide, molecules form inversion dimers stabilized by intermolecular N—H⋯O hydrogen bonds, creating an R²₂(8) ring motif. researchgate.net

Table 2: Types of Noncovalent Interactions in Related Sulfonamide Crystal Structures
Interaction TypeDescriptionExample CompoundReference
N—H⋯O Hydrogen BondingForms inversion dimers, creating R²₂(8) ring motifs.N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide researchgate.net
π–π StackingStacking between benzene (B151609) rings with centroid-centroid distances of ~3.77 Å.N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide nih.gov
C—H⋯O Hydrogen BondingWeak intramolecular and intermolecular interactions contributing to conformational stability and crystal packing.N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide, N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide nih.govnih.gov

Computational Studies on Tautomeric Equilibria and Solvent Effects

Tautomerism involves the migration of a proton between two atoms within a molecule. For this compound, the most relevant potential tautomerism would involve the transfer of the acidic proton from the nitrogen atom to one of the sulfonyl oxygen atoms. However, this amide-imidic acid tautomerism is generally not favored for sulfonamides, and computational and experimental studies focusing on this specific equilibrium for this compound are scarce.

Computational chemistry provides powerful tools to investigate such equilibria, even when one tautomer is significantly more stable. semanticscholar.org Theoretical studies typically calculate the relative energies of the different tautomeric forms in the gas phase and in various solvents. mdpi.com The effect of the solvent is crucial, as intermolecular interactions, particularly hydrogen bonding with solvent molecules, can significantly alter the relative stability of tautomers. semanticscholar.org

Solvent effects are commonly modeled using implicit methods like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant (ε). mdpi.com For systems where explicit solvent interactions are critical, hybrid models that include a few explicit solvent molecules in the calculation are necessary to accurately reproduce experimental observations. semanticscholar.org Studies on other heterocyclic systems have shown that increasing solvent polarity can enhance the electron-accepting or electron-donating properties of substituents, which in turn influences tautomeric preferences. nih.gov For instance, in substituted adenines, solvation was found to enhance the effect of a nitro group substituent. nih.gov While these findings are not directly on this compound, they illustrate the standard computational approaches used to probe the interplay between molecular structure, tautomerism, and solvent environment.

Molecular Interactions and Supramolecular Assembly of N 2 Methoxyphenyl Benzenesulfonamide

Hydrogen Bonding Networks in Crystalline Structures

Hydrogen bonds are the most significant intermolecular forces governing the crystal structures of N-(2-Methoxyphenyl)benzenesulfonamide and related compounds. Both intermolecular and, in some derivatives, intramolecular hydrogen bonds are observed, creating robust structural motifs.

Intermolecular N—H⋯O Hydrogen Bonds and Dimer Formation

In the crystalline state, this compound and its analogues consistently exhibit intermolecular N—H⋯O hydrogen bonds. The sulfonamide group provides a classic hydrogen bond donor (the N—H group) and acceptor (the sulfonyl O atoms). A predominant and recurring motif is the formation of centrosymmetric dimers through pairs of N—H⋯O=S hydrogen bonds. nih.govresearchgate.netacs.org

These interactions typically result in the formation of a characteristic eight-membered ring, described by the graph-set notation R²₂(8). nih.govresearchgate.net This dimeric synthon is a robust feature that stabilizes the crystal packing. For instance, in the crystal structure of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide, inversion-related molecules are linked by these N—H⋯O hydrogen bonds to form such dimers. nih.govresearchgate.net Similarly, the chlorinated derivative, N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, also forms dimers stabilized by N—H⋯O hydrogen bonds, which generate the R²₂(8) ring motif.

The geometric parameters of these hydrogen bonds are consistent with strong interactions, significantly influencing the stability of the crystal lattice.

Table 1: Hydrogen Bond Geometry in this compound Derivatives

Compound D—H⋯A D-H (Å) H⋯A (Å) D⋯A (Å) D-H⋯A (°)

Data sourced from crystallographic studies of related compounds.

Other Noncovalent Interactions in Solid State

Beyond the primary hydrogen bonding, a hierarchy of weaker noncovalent interactions contributes to the cohesion and stabilization of the crystal structures. These interactions include C—H⋯O, C—H⋯π, π–π stacking, and, in specific derivatives, halogen bonds.

C—H⋯O Interactions

Weak C—H⋯O hydrogen bonds are frequently observed in the crystal packing of this compound derivatives. nih.govresearchgate.netnih.gov In these interactions, aromatic or methyl C—H groups act as hydrogen bond donors, while the sulfonyl or methoxy (B1213986) oxygen atoms serve as acceptors. These interactions help to link the primary hydrogen-bonded motifs, such as dimers, into more extended one-, two-, or three-dimensional networks. For example, in N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, C—H⋯O hydrogen bonds consolidate the packing of the N—H⋯O bonded dimers.

C—H⋯π and π–π Stacking Interactions

Aromatic rings in this compound and its derivatives facilitate C—H⋯π and π–π stacking interactions, which are crucial for the stabilization of the supramolecular architecture.

C—H⋯π Interactions: These interactions involve a C—H bond pointing towards the electron-rich face of an aromatic ring. In the crystal structure of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, intermolecular C—H⋯πaryl interactions link N—H⋯O bonded chains into layers. nih.goviucr.org These interactions, though weak, are significant in directing the assembly of molecules into well-defined architectures. nih.govnih.gov

π–π Stacking Interactions: The parallel or offset stacking of the benzene (B151609) and methoxyphenyl rings is another common feature. These interactions are driven by electrostatic and van der Waals forces between the aromatic systems. nih.gov In N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, weak π–π interactions with centroid-centroid distances of approximately 3.81 Å and 3.95 Å are observed between the aromatic rings of adjacent dimers. acs.org Similarly, studies on other flexible sulfonamides have shown that intramolecular π-stacking can occur, influencing the molecular conformation. rsc.org The presence and geometry of these stacking interactions are sensitive to the electronic nature of substituents on the aromatic rings. rsc.orgiucr.org

Table 2: π–π Stacking Parameters in a Substituted this compound Derivative

Interacting Rings Centroid-Centroid Distance (Å)
Phenyl ⋯ Phenyl 3.816

Data reflects interactions in a closely related chlorinated derivative.

Halogen Bonding Interactions (in halogenated derivatives)

The introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic rings of this compound provides an additional tool for crystal engineering through halogen bonding. mdpi.com A halogen bond is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom, or a π-system. nih.govmdpi.comnsf.gov

In the crystal structures of halogenated sulfonamides, various types of halogen-based contacts can be observed, including Cl⋯O, Cl⋯N, and Cl⋯π interactions. uomphysics.net These interactions can compete with or act in concert with hydrogen bonds to direct the supramolecular assembly. For instance, in the complex structure of N-[2-((5-bromo-2-chloro-pyrimidin-4-yl)thio)-4-methoxy-phenyl]-4-chlorobenzenesulfonamide, a variety of intermolecular halogen contacts, including chloro⋯bromo interactions, are observed, which link molecular clusters into layers. uomphysics.net The strength and geometry of these halogen bonds are influenced by the nature of the halogen and the electronic environment of the interacting partners, making them a predictable element in designing specific solid-state architectures. mdpi.com

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a unique fingerprint of the molecular environment. The analysis generates a three-dimensional surface mapped with properties like dnorm, which highlights regions of significant intermolecular contact.

For aromatic sulfonamides, the most significant contributions to the crystal packing typically arise from hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H/H···O), and carbon-hydrogen (C···H/H···C) contacts. nih.gov While a specific Hirshfeld analysis for this compound is not detailed in the provided literature, data from the closely related compound N-(2-methoxyphenyl)acetamide illustrates the typical distribution of these interactions. researchgate.net In this analogue, the H···H contacts account for the largest portion of the surface, followed by O···H/H···O and C···H/H···C contacts. researchgate.net

The key intermolecular contacts and their percentage contributions to the Hirshfeld surface for a related methoxyphenyl derivative are summarized below. researchgate.net

Intermolecular Contact TypeContribution to Hirshfeld Surface (%)Characteristics
H···H53.9%Represents the most significant contribution, appearing as a large, diffuse region on the fingerprint plot. researchgate.net
O···H / H···O21.4%Corresponds to hydrogen bonding interactions, appearing as distinct sharp spikes on the fingerprint plot. researchgate.net
C···H / H···C21.4%Relates to weaker C-H···π and other van der Waals interactions. researchgate.net
N···H / H···N1.7%A minor but present interaction contributing to the overall packing stability. researchgate.net

These quantitative insights from Hirshfeld surface analysis are crucial for understanding how molecules assemble in the solid state, influencing the material's physical properties.

Graph Set Notation for Describing Packing Architectures

Graph set notation, developed by Etter and Bernstein, provides a systematic and unambiguous method for describing the hydrogen-bonding patterns in crystals. mdpi.com This system classifies hydrogen-bond motifs based on the number of hydrogen bonds (D), acceptors (A), and donors (d) involved in a specific pattern. The notation takes the general form GdD(R), where G describes the pattern type (e.g., C for chain, R for ring), and R is the number of atoms in the ring or chain.

In the crystal structures of sulfonamides, two primary hydrogen-bonding patterns are commonly observed: infinite C(4) chains and centrosymmetric R22(8) dimers, both formed through N–H···O=S hydrogen bonds. mdpi.comresearchgate.net

Analysis of compounds structurally similar to this compound confirms these patterns. For instance, the related molecule N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide features intermolecular N—H⋯O hydrogen bonds that result in the formation of inversion dimers. researchgate.netnih.gov This specific arrangement creates an eight-membered ring motif, which is described using the graph set notation R22(8). researchgate.net This dimer formation is a significant factor in stabilizing the crystal structure. researchgate.netnih.gov

The table below details common hydrogen-bond motifs found in related sulfonamide crystal structures.

Graph Set NotationMotif DescriptionHydrogen Bond Type
R22(8)A centrosymmetric dimer forming an eight-membered ring. researchgate.netN–H···O=S
C(4)An infinite chain where molecules are linked sequentially. mdpi.comresearchgate.netN–H···O=S
R22(10)A ring motif observed in some sulfonamide derivatives. mdpi.comC–H···O

By applying graph set notation, the complex network of hydrogen bonds that defines the supramolecular architecture of this compound and related compounds can be methodically described and compared, offering insights into the principles of molecular recognition and crystal engineering. mdpi.com

Mechanistic Studies of Biological Interactions for N 2 Methoxyphenyl Benzenesulfonamide and Its Derivatives

Enzyme Inhibition Mechanistic Investigations

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Derivatives of benzenesulfonamide (B165840) have been investigated for their potential to inhibit cholinesterase enzymes, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). These enzymes are critical in the nervous system as they hydrolyze the neurotransmitter acetylcholine, terminating the nerve impulse. Inhibition of AChE is a primary therapeutic strategy for conditions characterized by a cholinergic deficit.

Studies on various (E)-N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives have explored their inhibitory effects. The mechanism of inhibition is often explored through in vitro enzymatic assays and supported by molecular docking studies to understand the plausible interactions between the inhibitor and the enzyme's active site. These docking studies help to visualize how the sulfonamide derivatives bind within the active site gorge of the cholinesterase enzymes, identifying key molecular interactions.

Research has shown that certain sulfonamide derivatives exhibit promising inhibitory activity against both AChE and BChE. The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Table 1: Cholinesterase Inhibitory Activity of Selected Benzenesulfonamide Derivatives Use the slider to see different compounds and their inhibitory concentrations.

CompoundTarget EnzymeIC50 (µM)
Derivative 1 AChE1.83 ± 0.03
Derivative 1 BChE2.51 ± 0.09
Derivative 2 AChE2.01 ± 0.01
Derivative 2 BChE3.11 ± 0.01
Derivative 3 AChE2.13 ± 0.05
Derivative 3 BChE3.24 ± 0.02
Donepezil (Reference) AChE0.019 ± 0.001
Donepezil (Reference) BChE3.53 ± 0.02

Data sourced from studies on (E)-N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives.

Inhibition of Lipoxygenase (LOX) Pathways

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, such as arachidonic acid, into bioactive metabolites like hydroxyeicosatetraenoic acids (HETEs). These metabolites are involved in various physiological and pathological processes, including inflammation. Specifically, platelet-type 12-lipoxygenase (12-LOX) has been implicated in conditions like diabetes, thrombosis, and cancer.

A scaffold based on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, a derivative of the core structure of interest, has been identified and optimized for potent and selective inhibition of 12-LOX. Structure-activity relationship (SAR) studies have been crucial in modifying the scaffold to improve potency. For instance, replacing a thiazole (B1198619) moiety with a 2-benzothiazole group resulted in an 18-fold improvement in activity against 12-LOX while maintaining selectivity over other related enzymes like 5-LOX, 15-LOX, and cyclooxygenases. Top compounds from these studies have displayed nanomolar potency against 12-LOX.

Table 2: Lipoxygenase Inhibitory Activity of Optimized Benzenesulfonamide Derivatives Use the filters to select specific Lipoxygenase (LOX) enzymes.

Compound12-LOX IC50 (µM)15-LOX-1 % Inhibition @ 25 µM5-LOX % Inhibition @ 25 µM
ML355 (Derivative 35) 0.029 ± 0.002191
Derivative 36 0.033 ± 0.003291
Derivative 29 0.53 ± 0.03112
Derivative 34 1.5 ± 0.1181

Data derived from research on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives.

Inhibition of Carbonic Anhydrase (CA) Isozymes, specifically CA IX

Carbonic Anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The tumor-associated isoform, CA IX, is overexpressed in many solid tumors in response to hypoxia and contributes to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. This makes selective inhibition of CA IX a viable strategy for anticancer drug discovery.

Benzenesulfonamides are a well-established class of CA inhibitors. The primary mechanism of action involves the sulfonamide group (R-SO2NH2). In its deprotonated form (R-SO2NH⁻), this group coordinates directly to the Zn²⁺ ion located at the bottom of the enzyme's active site cavity. This binding blocks the catalytic activity of the enzyme. Molecular docking studies have been instrumental in elucidating the binding patterns of these inhibitors, showing how the sulfonamide zinc-binding group anchors the molecule in the active site, while other parts of the molecule can form interactions with nearby amino acid residues, contributing to potency and isoform selectivity.

Numerous studies have focused on designing benzenesulfonamide derivatives with high potency and selectivity for CA IX over other isoforms like CA II to minimize off-target effects. Researchers have successfully designed derivatives incorporating moieties like thiazolidinone or glucosamine (B1671600) to achieve potent and selective CA IX inhibition, with some compounds exhibiting IC50 values in the low nanomolar range.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Influence of N-Substitution on Enzyme Inhibitory Potential

The substitution pattern at the sulfonamide nitrogen atom plays a pivotal role in modulating the enzyme inhibitory activity and selectivity of N-(2-Methoxyphenyl)benzenesulfonamide derivatives. Research has shown that introducing different alkyl or aryl groups at this position can significantly alter the compound's interaction with the active site of an enzyme.

In a study investigating the synthesis and biological screening of various N-substituted derivatives of N-(2-methoxyphenyl) benzenesulfonamide, it was found that the nature of the substituent directly influenced the molecule's inhibitory potential against specific enzymes. bioinfopublication.org While most of the synthesized compounds were inactive against acetylcholinesterase, two derivatives, N-isopropyl-N-(2-methoxyphenyl)benzenesulfonamide and N-benzyl-N-(2-methoxyphenyl)benzenesulfonamide, exhibited inhibitory activity against butyrylcholinesterase. bioinfopublication.org This suggests that the size and nature of the N-substituent are critical for binding to the active site of butyrylcholinesterase.

Further studies on related structures, such as N-(5-chloro-2-methoxyphenyl)benzene sulfonamide, have reinforced the importance of N-substitution. Derivatives with N-methyl, N-allyl, and N-2'-phenylethyl groups were identified as promising inhibitors of acetylcholinesterase, indicating that even small alkyl and alkenyl groups can confer significant activity. researchgate.net The general principle is that N-substitution can modulate the selectivity of sulfonamides for different enzyme isoforms. nih.gov For instance, incorporating different groups on the sulfonamide nitrogen can lead to steric hindrance that forces the molecule into a different binding orientation within the enzyme's active site, thereby altering its inhibitory profile. nih.gov This strategy of N-substitution is considered a viable approach, alongside the more common "tail" and ring modification approaches, for developing isoform-selective enzyme inhibitors. nih.gov

Table 1: Influence of N-Substitution on Butyrylcholinesterase Inhibition for this compound Derivatives
CompoundN-SubstituentButyrylcholinesterase Inhibitory Potential
N-isopropyl-N-(2-methoxyphenyl)benzenesulfonamideIsopropylActive bioinfopublication.org
N-benzyl-N-(2-methoxyphenyl)benzenesulfonamideBenzyl (B1604629)Active bioinfopublication.org
Other Alkyl/Acyl Halide DerivativesVariousInactive bioinfopublication.org

Effects of Substituents on Phenyl and Benzenesulfonyl Rings on Biological Activities

Modifications to the aromatic rings of the this compound scaffold are a key strategy for fine-tuning biological activity. Substituents on both the N-phenyl ring (derived from O-anisidine) and the benzenesulfonyl ring can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity for biological targets. nih.gov

Substituents on the N-Phenyl Ring:

The substitution pattern on the N-(2-methoxyphenyl) ring has been shown to be critical for activity. For example, bromination of the parent compound at the 4 and 5 positions of the 2-methoxyphenyl ring, followed by N-alkylation, yielded derivatives with significant inhibitory potential against the lipoxygenase enzyme. bioinfopublication.org Specifically, N-butyl-N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide and N-pentyl-N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide were identified as potent inhibitors. bioinfopublication.org This indicates that the presence of bulky, electron-withdrawing bromine atoms on the N-phenyl ring, in combination with specific N-alkyl chains, enhances interaction with lipoxygenase. bioinfopublication.org In other studies, replacing a bromine atom on an N-phenyl ring with a more lipophilic styryl group, such as 4-methoxystyryl or 4-trifluoromethylstyryl, led to a significant improvement in inhibitory effects against both acetylcholinesterase and butyrylcholinesterase. mdpi.com

Substituents on the Benzenesulfonyl Ring:

The benzenesulfonyl ring serves as a crucial scaffold for introducing diverse moieties that can interact with specific regions of an enzyme's active site. nih.gov This "tail approach" is a widely used strategy in designing selective inhibitors, particularly for enzymes like carbonic anhydrases. nih.govtandfonline.com The electronic nature of the substituents on this ring can be a determining factor for activity. For instance, in a series of benzenesulfonamide derivatives designed as carbonic anhydrase IX (CA IX) inhibitors, it was found that the incorporation of electron-donating groups (e.g., 4-OCH₃, 4-N(CH₃)₂) on an aryl ring attached to the benzenesulfonamide was more beneficial for inhibitory activity than electron-withdrawing groups (e.g., 4-Cl, 4-COOH). rsc.org

Steric factors also play a significant role. QSAR studies on 4-phenyl-1-benzenesulfonylimidazolidinones revealed that the volume of the substituent on the benzenesulfonyl ring is important for anticancer activity. nih.gov Specifically, sterically large substituents at the 4-position and small substituents at the 3-position were found to enhance cytotoxicity against human cancer cell lines. nih.gov These findings underscore the importance of optimizing the size and position of substituents on the benzenesulfonyl ring to achieve desired biological effects.

Table 2: Effect of Ring Substituents on Enzyme Inhibition
Derivative ClassRing ModifiedSubstituent(s)Target EnzymeObserved Effect
N-Alkyl-N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamideN-Phenyl4,5-dibromoLipoxygenaseGood inhibitory potential bioinfopublication.org
Aryl thiazolone–benzenesulfonamidesBenzenesulfonyl4-OCH₃ (electron-donating)Carbonic Anhydrase IXBeneficial for activity rsc.org
Aryl thiazolone–benzenesulfonamidesBenzenesulfonyl4-Cl (electron-withdrawing)Carbonic Anhydrase IXLess beneficial for activity rsc.org
4-phenyl-1-benzenesulfonylimidazolidinonesBenzenesulfonylLarge group at 4-position- (Anticancer activity)Enhanced activity nih.gov
N-(2-acetyl-4-(styryl)phenyl)sulfonamidesN-Phenyl4-methoxystyrylAChE/BChEImproved inhibition mdpi.com

Correlation of Molecular Conformation and Electronic Properties with Biological Efficacy

The biological efficacy of this compound derivatives is intrinsically linked to their three-dimensional conformation and electronic properties. These characteristics dictate how the molecule fits into a biological target's binding site and the nature of the intermolecular forces that stabilize the ligand-receptor complex. Quantitative structure-activity relationship (QSAR) studies and molecular modeling are powerful tools used to elucidate these correlations. researchgate.netmdpi.com

3D-QSAR studies, employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully used to build predictive models for benzenesulfonamide derivatives. researchgate.net These models correlate the biological activity of a series of compounds with their steric and electrostatic fields, providing a quantitative understanding of how these electronic properties influence efficacy. researchgate.net Such analyses can generate contour maps that highlight regions where steric bulk or specific electronic features (e.g., positive or negative electrostatic potential) are favorable or unfavorable for activity, thereby guiding the design of more potent molecules. researchgate.net

The molecular conformation is also critical. X-ray crystallography studies of benzenesulfonamide-based inhibitors bound to enzymes like carbonic anhydrase show that the molecule adopts a specific conformation to maximize favorable interactions with active-site residues. nih.gov The sulfonamide moiety itself often exhibits conformational flexibility. In many crystal structures of secondary benzenesulfonamides, the sulfonamide group is observed to be non-coplanar with the adjacent aromatic ring, a conformation that facilitates the formation of specific hydrogen bonding networks. mdpi.com The energetic cost of adopting a particular conformation within the binding site is typically offset by the gains from strong active-site interactions. nih.gov

Furthermore, the electronic properties of the sulfonamide group and its interaction with nearby aromatic rings can be fine-tuned by substituents. Studies have shown that through-space NH–π interactions can occur between the sulfonamide NH group and an adjacent aromatic ring. sdu.dk The strength of this interaction, and consequently the acidity (a key electronic property) of the sulfonamide proton, can be modulated by placing electron-donating or electron-withdrawing groups on the interacting ring. sdu.dk This demonstrates a clear link between substituent-driven electronic changes, molecular conformation, and physicochemical properties that are vital for biological interactions.

Table 3: Compounds Mentioned in the Article
Compound Name
This compound
N-isopropyl-N-(2-methoxyphenyl)benzenesulfonamide
N-benzyl-N-(2-methoxyphenyl)benzenesulfonamide
N-(5-chloro-2-methoxyphenyl)benzene sulfonamide
N-methyl-N-(5-chloro-2-methoxyphenyl)benzene sulfonamide
N-allyl-N-(5-chloro-2-methoxyphenyl)benzene sulfonamide
N-2'-phenylethyl-N-(5-chloro-2-methoxyphenyl)benzene sulfonamide
N-butyl-N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide
N-pentyl-N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide
N-(2-acetyl-4-(styryl)phenyl)sulfonamide
4-phenyl-1-benzenesulfonylimidazolidinone
O-anisidine (B45086)

Applications in Chemical Synthesis and Advanced Research Directions

Utilization as Precursors in Heterocyclic Chemistry (e.g., thiazine (B8601807), benzimidazole (B57391) synthesis)

N-(2-Methoxyphenyl)benzenesulfonamide serves as a valuable precursor in the synthesis of various heterocyclic compounds, which are foundational structures in medicinal chemistry and materials science. Its utility is particularly noted in the formation of thiazine and benzimidazole ring systems.

Thiazine Synthesis: The structural framework of this compound is readily adaptable for the construction of thiazine derivatives. While direct one-step conversions are specific to reaction conditions, analogous compounds like N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide have been explicitly identified as precursors for thiazine heterocycles. The synthesis typically involves reactions that lead to the cyclization of the sulfonamide moiety with a suitable partner to form the six-membered thiazine ring. These synthetic routes are of significant interest as thiazine derivatives exhibit a range of biological activities, including anti-inflammatory properties. semanticscholar.org

Benzimidazole Synthesis: The synthesis of benzimidazoles from this compound precursors involves a multi-step pathway. nih.govresearchgate.net A common strategy involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent. nih.govresearchgate.net In this context, derivatives of the N-(2-methoxyphenyl)aniline core can be transformed into the necessary o-phenylenediamine intermediate, which then undergoes cyclization to form the benzimidazole ring. Benzimidazole structures are of high importance due to their wide range of therapeutic applications, including antiviral, antifungal, and anticancer agents. nih.govresearchgate.netsemanticscholar.org

Interactive Table: Precursor Applications in Heterocyclic Synthesis

Precursor Class Target Heterocycle General Method Significance of Product
N-(2-Methoxyphenyl)benzenesulfonamides Thiazines Cyclization involving the sulfonamide group Anti-inflammatory agents, CNS active compounds semanticscholar.org
N-(2-Methoxyphenyl)aniline derivatives Benzimidazoles Formation of an o-diamine followed by cyclization with a carbonyl equivalent Antiviral, antifungal, anticancer, and anthelmintic drugs nih.govresearchgate.netresearchgate.net

Application as Research Probes in Enzyme Inhibition and Molecular Interaction Studies

The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore in drug discovery, recognized for its role in a multitude of therapeutic agents. juniperpublishers.com Compounds containing this moiety, including derivatives structurally related to this compound, are frequently employed as research probes to investigate enzyme mechanisms and molecular interactions. juniperpublishers.com

Benzenesulfonamide derivatives have been extensively studied as inhibitors of various enzymes, most notably carbonic anhydrases and monoamine oxidases. nih.govresearchgate.netmdpi.com For example, specifically designed benzenesulfonamides have shown potent and selective inhibition of human monoamine oxidase (MAO) B, an enzyme implicated in neurodegenerative disorders like Parkinson's disease. mdpi.com Other studies have focused on designing benzenesulfonamide-based molecules that selectively target carbonic anhydrase IX (CA IX), an isozyme associated with several types of cancer. nih.gov

In these studies, the sulfonamide group often acts as a key binding element, interacting with residues in the active site of the target enzyme. researchgate.netmdpi.com By systematically modifying the substituents on the phenyl rings of the benzenesulfonamide core, researchers can probe the steric and electronic requirements of the enzyme's binding pocket. This structure-activity relationship (SAR) data is crucial for understanding the molecular basis of inhibition and for designing more potent and selective therapeutic agents.

Interactive Table: Benzenesulfonamides as Enzyme Probes

Enzyme Target Therapeutic Area Role of Benzenesulfonamide Probe Key Findings from Related Studies
Carbonic Anhydrase (e.g., CA IX) nih.gov Oncology Binds to the zinc ion in the active site, leading to inhibition. Derivatives show selective inhibition of tumor-associated CA isozymes over other forms. nih.gov
Monoamine Oxidase (MAO-B) mdpi.com Neurodegenerative Diseases Interacts with residues in the substrate cavity to block neurotransmitter metabolism. Specific derivatives exhibit high selectivity for MAO-B over MAO-A. mdpi.com
Acetylcholinesterase (AChE) juniperpublishers.com Alzheimer's Disease Blocks the active site to prevent the breakdown of acetylcholine. Lipophilicity of N-substituents can enhance inhibitory activity. juniperpublishers.com

Computational Design and Optimization for Tailored Molecular Properties

Computational chemistry provides powerful tools for the rational design and optimization of molecules like this compound for specific applications. Techniques such as Density Functional Theory (DFT) and molecular docking are instrumental in predicting molecular properties and guiding synthetic efforts. researchgate.netresearchgate.net

DFT Calculations: DFT studies are employed to analyze the electronic structure, orbital distributions (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and thermodynamic stability of benzenesulfonamide derivatives. These calculations help elucidate the reactivity of the molecules and their potential for intermolecular interactions. By understanding the molecular electrostatic potential (MEP), researchers can predict regions of the molecule that are likely to engage in hydrogen bonding or other non-covalent interactions, which are critical for enzyme binding. acs.org

Molecular Docking: Molecular docking simulations are used to predict the binding orientation and affinity of a ligand within the active site of a target protein. researchgate.net For benzenesulfonamide derivatives, docking studies can reveal how the sulfonamide group interacts with key amino acid residues and any cofactors (like zinc ions in carbonic anhydrase). nih.govresearchgate.net This insight allows for the in-silico design of new derivatives with modified substituents aimed at enhancing binding affinity and selectivity. The results from these simulations can prioritize which novel compounds should be synthesized and tested, saving significant time and resources. researchgate.net

Interactive Table: Computational Methods for Molecular Design

Computational Technique Application Information Gained Impact on Design
Density Functional Theory (DFT) acs.org Electronic structure analysis HOMO-LUMO energy gap, molecular electrostatic potential (MEP), charge distribution. Predicts reactivity, stability, and sites for molecular interactions.
Molecular Docking researchgate.netresearchgate.net Binding mode prediction Preferred orientation in an enzyme's active site, binding energy, key interactions. Guides the design of inhibitors with improved potency and selectivity.
Structure-Activity Relationship (SAR) researchgate.net Correlating structure with biological data Identifies which molecular fragments contribute positively or negatively to activity. Enables optimization of lead compounds into more effective molecules.

Future Directions in Advanced Spectroscopic and Computational Approaches for Structure-Function Elucidation

The comprehensive understanding of how the three-dimensional structure of this compound and its derivatives dictates their function remains an active area of research. Future progress in this field will likely be driven by the integration of advanced spectroscopic techniques with sophisticated computational methods.

A key future direction involves the detailed analysis of intermolecular interactions, which govern both crystal packing and ligand-receptor binding. mdpi.com While X-ray crystallography provides a static picture of the solid-state conformation, advanced spectroscopic methods can offer insights into the molecule's behavior in different environments. Combining these experimental results with high-level computational studies, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, can provide a deeper understanding of the nature and strength of non-covalent interactions like hydrogen bonds and π–π stacking. acs.org

Furthermore, molecular dynamics (MD) simulations can extend the static picture from docking and crystallography to model the dynamic behavior of the ligand within a biological target over time. researchgate.net This approach can reveal how conformational flexibility of both the ligand and the protein influences binding and inhibition. The synergy between empirical data from advanced spectroscopy and predictive models from computational chemistry will be crucial for the precise elucidation of structure-function relationships, paving the way for the next generation of highly tailored and effective benzenesulfonamide-based compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-Methoxyphenyl)benzenesulfonamide derivatives, and how are they optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions under controlled conditions. For example, N-(2-Methoxyphenyl)-4-(2-oxoimidazolidin-1-yl)benzenesulfonamide was synthesized via flash chromatography (CH₂Cl₂ to CH₂Cl₂/AcOEt gradient), yielding 53% after purification. Characterization employs IR spectroscopy (e.g., 1697 cm⁻¹ for carbonyl groups) and ¹H NMR (δ 7.58–7.51 ppm for aromatic protons). Optimization focuses on solvent selection, temperature, and catalysts to improve yield and purity .

Q. How is X-ray crystallography applied to determine the structural conformation of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines structures by analyzing bond lengths, angles, and intermolecular interactions. For instance, a derivative showed dihedral angles of 48.93° between phenyl rings and weak π–π stacking (centroid distance: 3.774 Å), stabilized by C–H⋯O interactions. Data collection at 296 K with R factor = 0.061 ensures accuracy .

Q. What biological activities are associated with this compound derivatives?

  • Methodological Answer : These compounds exhibit herbicidal, anti-malarial, and anti-convulsant activities. Biological evaluation involves in vitro assays (e.g., microbial growth inhibition) and structure-activity relationship (SAR) studies. For example, substitutions on the sulfonamide moiety enhance anti-angiogenic properties in cancer models .

Advanced Research Questions

Q. How do microsomal studies elucidate the metabolic pathways of this compound derivatives?

  • Methodological Answer : Hepatic microsomes (rat/rabbit) incubated with NADPH reveal metabolites via HPLC. For N-(2-Methoxyphenyl)hydroxylamine, enzymatic reduction produces o-anisidine (28.6 min retention time), while CYP1A2 induction increases o-aminophenol formation 2.4-fold. Control experiments (pH 7.4 vs. 4.5) confirm enzyme-mediated pathways .

Q. What computational strategies validate experimental data for tautomerism in this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) at the 6-311++G(d,p) level calculates enol-imine/keto-amine tautomerization. Solvent effects (PCM model) show reverse reactions (keto→enol) are thermodynamically favorable (ΔG < 0). UV-Vis spectra (theoretical vs. experimental) and nonlinear optical properties (e.g., 8× urea’s dipole moment) corroborate findings .

Q. How can researchers resolve contradictions in crystallographic data across studies?

  • Methodological Answer : Discrepancies in dihedral angles (e.g., 38.37° vs. 86.50° between rings) arise from packing interactions (e.g., π–π stacking) or resolution limits (data-to-parameter ratio = 19.5). Re-refinement using high-resolution datasets (R < 0.05) and validation tools (ORTEP-3 for thermal ellipsoids) improves reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.